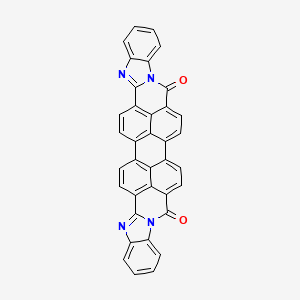
Bis(benzimidazo)perylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzimidazo)perylene is a polycyclic aromatic hydrocarbon that has gained significant attention due to its unique optical and electronic properties. This compound is characterized by its extended π-conjugation, which imparts high thermal stability and strong fluorescence. These properties make this compound a valuable material in various scientific and industrial applications, including organic electronics, photovoltaics, and sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzimidazo)perylene typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with o-phenylenediamine under acidic conditions. This reaction forms the benzimidazole rings fused to the perylene core. The reaction is usually carried out in a solvent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity. This often involves precise control of temperature, reaction time, and the use of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(benzimidazo)perylene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Applications De Recherche Scientifique
Bis(benzimidazo)perylene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of π-conjugated systems.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery vehicle.
Mécanisme D'action
The mechanism by which bis(benzimidazo)perylene exerts its effects is primarily through its extended π-conjugation, which allows for efficient electron transport and strong fluorescence. The molecular targets and pathways involved include interactions with DNA, proteins, and other biomolecules, making it useful in bioimaging and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(benzimidazo)thioperylene
- N-pentylimidobenzimidazoperylene
- Bis(n-butylimido)perylene
- Bis(phenethylimido)perylene
- Bis(benzylimido)perylene
Uniqueness
Bis(benzimidazo)perylene stands out due to its high thermal stability, strong fluorescence, and versatile chemical reactivity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for a wide range of applications, from organic electronics to biomedical research .
Propriétés
Numéro CAS |
55034-81-6 |
|---|---|
Formule moléculaire |
C36H16N4O2 |
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.025,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,16,18,20,22,26,28,30,32,34(38),35,39-octadecaene-15,24-dione |
InChI |
InChI=1S/C36H16N4O2/c41-35-23-15-11-19-20-12-16-24-32-22(34-38-26-6-2-4-8-28(26)40(34)36(24)42)14-10-18(30(20)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H |
Clé InChI |
HCTHYIRJERPQJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=CC=C7C8=C(C=CC(=C68)C9=C5C4=C3C=C9)C1=NC2=CC=CC=C2N1C7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


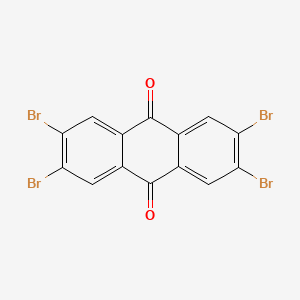

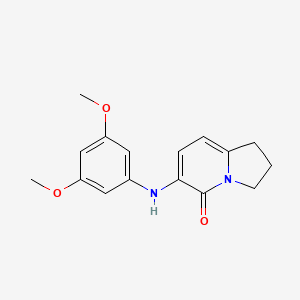

![6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13115112.png)
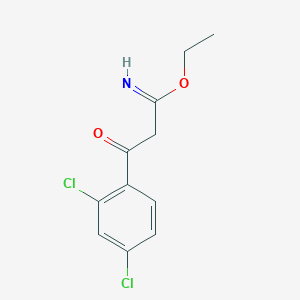
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-](/img/structure/B13115120.png)
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
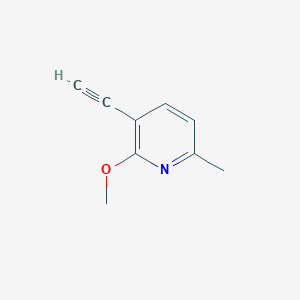
![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)
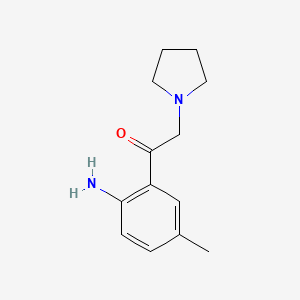
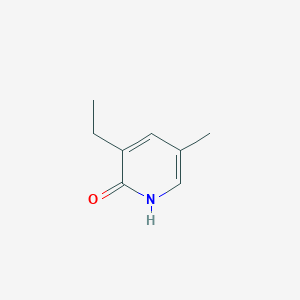
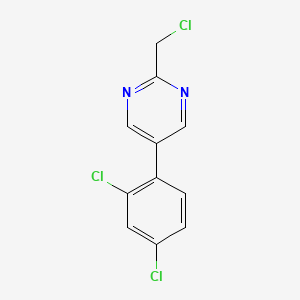
![2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)
